Cas no 1704063-97-7 (4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid)
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
- (4-fluoro-3-((2-methoxyethoxy)methyl)phenyl)boronic acid
- AM87716
- 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
-
- MDL: MFCD28400166
- Inchi: 1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3
- InChI Key: KEOGDVXPRLDNPW-UHFFFAOYSA-N
- SMILES: FC1=CC=C(B(O)O)C=C1COCCOC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 194
- Topological Polar Surface Area: 58.9
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F856072-1g |
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 98% | 1g |
¥4,206.00 | 2022-01-12 | |
| TRC | F123035-250mg |
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 250mg |
$ 395.00 | 2022-06-05 | ||
| TRC | F123035-500mg |
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 500mg |
$ 650.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D626205-1g |
4-fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 97% | 1g |
$1520 | 2024-05-24 | |
| eNovation Chemicals LLC | D626205-1g |
4-fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 97% | 1g |
$1520 | 2025-02-27 | |
| eNovation Chemicals LLC | D626205-1g |
4-fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid |
1704063-97-7 | 97% | 1g |
$1520 | 2025-02-27 |
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
Recent Advances in the Application of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid (CAS: 1704063-97-7) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid (CAS: 1704063-97-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated phenylboronic acid structure with a 2-methoxyethoxymethyl substituent, has demonstrated remarkable potential in various applications, particularly in the development of novel therapeutic agents and as a versatile building block in organic synthesis.
Recent studies have highlighted the compound's utility in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient arylboronic acid partner. The presence of the fluorine atom at the para position and the 2-methoxyethoxymethyl group at the meta position provides both electronic and steric effects that influence the reactivity and selectivity of this compound in palladium-catalyzed coupling reactions. Researchers at several leading institutions have successfully employed this boronic acid derivative in the synthesis of complex bioactive molecules, including potential kinase inhibitors and antimicrobial agents.
In the field of medicinal chemistry, 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid has shown promise as a key intermediate in the development of targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel proteolysis-targeting chimeras (PROTACs), where it contributed to enhanced binding affinity and selectivity for specific protein targets. The compound's ability to form reversible covalent bonds with diols and other nucleophiles has also been exploited in the design of enzyme inhibitors, particularly for carbohydrate-processing enzymes.
The physicochemical properties of this boronic acid derivative, including its improved solubility profile compared to simpler phenylboronic acids due to the 2-methoxyethoxymethyl substituent, have made it particularly valuable in biological applications. Recent pharmacokinetic studies have shown that this modification enhances membrane permeability while maintaining the desired reactivity of the boronic acid moiety. These characteristics have led to its increasing use in the development of boron-containing drugs, a class of compounds that has gained attention for their unique mechanisms of action.
Ongoing research is exploring the potential of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid in diagnostic applications as well. Its ability to selectively bind to certain biomarkers has been investigated for the development of novel imaging agents and biosensors. Preliminary results from these studies suggest that the compound's fluorescence properties and binding characteristics may be tunable through modifications to its structure, opening new possibilities for theranostic applications.
As research continues, the scientific community anticipates further discoveries regarding the applications of this versatile boronic acid derivative. Its combination of synthetic accessibility, tunable reactivity, and favorable biological properties positions it as a valuable tool in both drug discovery and chemical biology research. Future studies are expected to explore its potential in additional therapeutic areas and to further optimize its properties for specific applications.
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